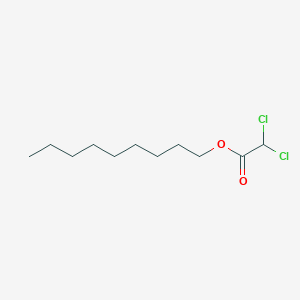
Nonyl dichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Nonyl dichloroacetate can be synthesized through the esterification reaction between dichloroacetic acid and nonanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions: Nonyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and nonanol.
Reduction: The compound can be reduced to form nonyl acetate and other derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and nonanol.
Reduction: Nonyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Nonyl dichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of nonyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift promotes oxidative phosphorylation over glycolysis, thereby altering cellular energy metabolism. This mechanism is particularly relevant in cancer research, where the compound’s ability to target cancer cell metabolism is being investigated .
類似化合物との比較
Nonyl dichloroacetate can be compared with other esters of dichloroacetic acid, such as:
- Methyl dichloroacetate
- Ethyl dichloroacetate
- Butyl dichloroacetate
Uniqueness: this compound is unique due to its longer nonyl chain, which imparts different physicochemical properties compared to its shorter-chain counterparts.
特性
CAS番号 |
83004-99-3 |
|---|---|
分子式 |
C11H20Cl2O2 |
分子量 |
255.18 g/mol |
IUPAC名 |
nonyl 2,2-dichloroacetate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-8-9-15-11(14)10(12)13/h10H,2-9H2,1H3 |
InChIキー |
XKMMRMJBZDCIHI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


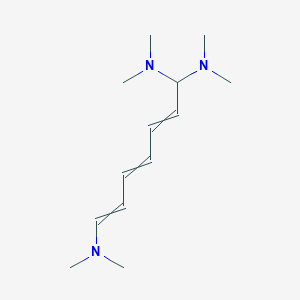
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
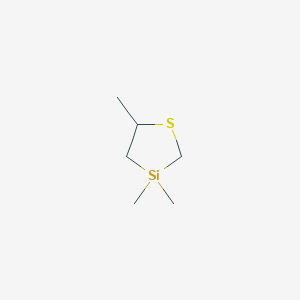
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
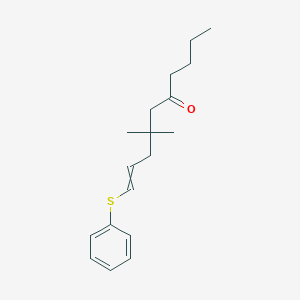
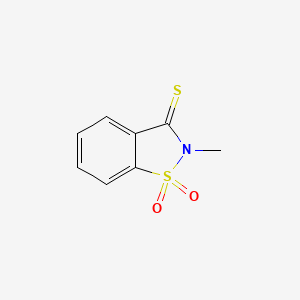
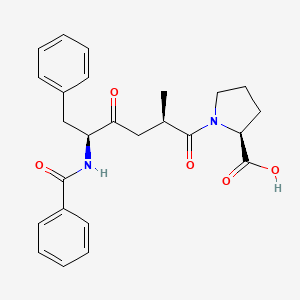
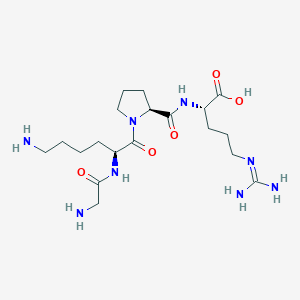
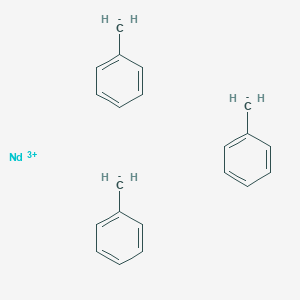
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
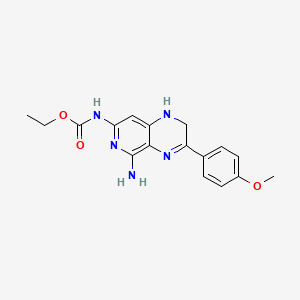
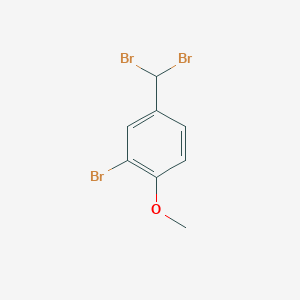
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
